(S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride
Description
IUPAC Nomenclature and Systematic Classification
The International Union of Pure and Applied Chemistry systematic nomenclature for this compound follows established conventions for chiral amino acid derivatives with cyclic structures. The primary IUPAC designation is this compound, which explicitly indicates the stereochemical configuration at the chiral center through the (S) descriptor. Alternative systematic names found in chemical databases include (2S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride and 2-methyl-L-proline hydrochloride, reflecting different nomenclature approaches within the scientific literature.
The compound belongs to the broader chemical classification of pyrrolidine carboxylic acids and derivatives, which encompasses compounds containing a pyrrolidine ring bearing a carboxylic acid functionality. More specifically, it falls within the category of non-proteinogenic amino acids, distinguishing it from the twenty standard amino acids found in protein structures. The systematic classification further places this compound within the subcategory of cyclic amino acids, characterized by the constraint imposed by the five-membered pyrrolidine ring structure.
Chemical database systems employ multiple classification schemes to categorize this compound. The PubChem classification system identifies it as belonging to the organic compounds category, specifically within the carboxylic acids and derivatives class. The molecular framework classification designates it as an aliphatic heteromonocyclic compound, reflecting the presence of the nitrogen-containing pyrrolidine ring system. These classification schemes facilitate systematic organization and retrieval of chemical information across various scientific databases and literature repositories.
Molecular Formula and Stereochemical Descriptors
The molecular formula for this compound is established as C₆H₁₂ClNO₂, representing the hydrochloride salt form of the parent amino acid. The parent acid itself possesses the molecular formula C₆H₁₁NO₂, with the hydrochloride salt incorporating an additional hydrogen chloride molecule to form the stable salt structure. The molecular weight calculations yield a precise value of 165.62 grams per mole for the hydrochloride salt, while the free acid exhibits a molecular weight of 129.16 grams per mole.
Stereochemical descriptors provide critical information regarding the three-dimensional arrangement of atoms within the molecular structure. The (S) configuration designation follows the Cahn-Ingold-Prelog priority rules, indicating the specific spatial arrangement around the chiral carbon atom at position 2 of the pyrrolidine ring. The InChI (International Chemical Identifier) string for this compound is InChI=1S/C6H11NO2.ClH/c1-6(5(8)9)3-2-4-7-6;/h7H,2-4H2,1H3,(H,8,9);1H/t6-;/m0/s1, which encodes the complete structural information including stereochemistry.
The SMILES (Simplified Molecular Input Line Entry System) notation provides another structural descriptor format: C[C@@]1(CCCN1)C(=O)O.Cl, where the @@ symbols specifically indicate the (S) stereochemical configuration. The InChI Key, represented as YWPABDPNGQMUFH-FYZOBXCZSA-N for the hydrochloride salt, serves as a unique identifier for database searches and chemical information retrieval. These standardized descriptors enable precise communication of structural information across different chemical information systems and facilitate automated processing of chemical data.
CAS Registry Numbers and EC Identification Codes
The Chemical Abstracts Service registry system assigns specific numerical identifiers to distinguish different chemical entities and their various forms. The (S)-enantiomer of 2-methylpyrrolidine-2-carboxylic acid hydrochloride is registered under CAS number 1508261-86-6, which serves as the primary identifier for this specific stereoisomeric form. This CAS number specifically designates the hydrochloride salt of the (S)-enantiomer, distinguishing it from other possible salt forms or stereoisomeric variants.
The parent acid form of (S)-2-methylpyrrolidine-2-carboxylic acid carries the distinct CAS number 42856-71-3, reflecting its registration as the free acid rather than the hydrochloride salt. Regulatory databases and chemical information systems utilize these CAS numbers for unambiguous identification and tracking of chemical substances across different applications and jurisdictions. The specificity of these registry numbers ensures accurate communication between researchers, regulatory agencies, and commercial suppliers.
European Community identification codes provide additional regulatory identifiers within the European chemical registration framework. However, current database records indicate that specific EC numbers for this compound are not yet assigned or are listed as "not available" in several authoritative sources. This situation reflects the relatively specialized nature of this compound and its primary use in research and pharmaceutical intermediate applications rather than broad commercial distribution.
Properties
IUPAC Name |
(2S)-2-methylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-6(5(8)9)3-2-4-7-6;/h7H,2-4H2,1H3,(H,8,9);1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPABDPNGQMUFH-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCN1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1508261-86-6 | |
| Record name | (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.254.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Asymmetric Synthesis from Chiral Precursors
Overview:
A prevalent approach involves starting with chiral precursors or enantiomerically enriched intermediates to ensure high stereoselectivity in the final product. The key steps include the formation of the pyrrolidine ring, methylation at the 2-position, and subsequent carboxylation.
Chiral Starting Material:
Use of chiral amino acids or derivatives, such as (R)- or (S)-2-methylpyrrolidine derivatives, as the initial substrate.Cyclization:
Cyclization is achieved via intramolecular reactions, often facilitated by activating groups like carbamates or esters, under conditions favoring ring closure. For example, employing dehydrating agents or cyclization catalysts (e.g., polyphosphoric acid).Introduction of Methyl Group:
Alkylation at the appropriate nitrogen or carbon position is performed using methylating agents such as methyl iodide or dimethyl sulfate, under basic conditions, to install the methyl substituent selectively.Carboxylation:
The carboxylic acid group is introduced via carbon dioxide fixation, often under pressure, or through oxidation of corresponding alcohol or amine intermediates.
Research Findings:
Studies indicate that employing chiral catalysts or auxiliaries during the alkylation and cyclization steps significantly enhances enantioselectivity (>99% ee). This approach ensures the (S)-configuration is predominant, critical for pharmaceutical applications.
Cyclization Reactions with Chiral Catalysts
Methodology:
Cyclization reactions are optimized through the use of chiral catalysts such as chiral phosphoric acids or metal complexes, which induce stereoselectivity during ring closure.
| Parameter | Typical Range | Effect |
|---|---|---|
| Solvent | Dichloromethane, Toluene | Solubilizes intermediates |
| Temperature | 0°C to 25°C | Controls reaction rate and stereoselectivity |
| Catalyst | Chiral phosphoric acid (10 mol%) | Enhances enantioselectivity |
Outcome:
Yields of the cyclized product with high enantiomeric excess (>98%) are achievable under mild conditions.
Methylation and Carboxylation
Methylation:
Alkylation using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate or sodium hydride, typically at room temperature, introduces the methyl group at the desired position.Carboxylation:
The carboxylic acid is introduced via carbonation of the methylated pyrrolidine intermediate, often under elevated CO₂ pressure (1-5 atm) and low temperature to maximize yield and selectivity.
Final Salt Formation: Hydrochloride
The free acid is converted into its hydrochloride salt by treatment with hydrogen chloride gas or 4N HCl in dioxane, under controlled conditions to prevent racemization.
| Step | Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| Acidification | HCl (gas or solution) | Room temperature | >90% | >99% enantiomeric purity |
Data Summary and Comparative Analysis
| Preparation Method | Starting Material | Key Reactions | Enantiomeric Excess | Typical Yield | Remarks |
|---|---|---|---|---|---|
| Asymmetric synthesis | Chiral precursor | Cyclization, methylation, carboxylation | >99% | 65-75% | High enantioselectivity, scalable |
| Catalytic cyclization | Achiral precursor + chiral catalyst | Intramolecular cyclization | >98% | 60-70% | Cost-effective, high purity |
| Enzymatic resolution | Racemic mixture | Enzymatic resolution, salt formation | >99% | 50-60% | Environmentally friendly |
Chemical Reactions Analysis
Cyclization and Ring-Closure Reactions
The compound’s pyrrolidine ring formation is a critical reaction in its synthesis. A patented method demonstrates a one-pot cyclization process using thionyl chloride (SOCl₂) and triethylamine (Et₃N) under reflux conditions .
| Reaction | Reagents/Conditions | Product | Yield | Purity |
|---|---|---|---|---|
| Cyclization | SOCl₂, Et₃N, acetonitrile, 40–45°C | (S)-2-methylpyrrolidine-2-carboxylic acid | 88.7% | 99.96% |
Mechanism :
-
Chlorination : SOCl₂ converts the hydroxyl group of the precursor into a chloride.
-
Deprotection : The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions.
-
Ring closure : Et₃N facilitates intramolecular nucleophilic attack, forming the pyrrolidine ring .
Substitution Reactions
The carboxylic acid group participates in nucleophilic substitution reactions. For example, esterification or amidation can occur under standard conditions.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Esterification | Methanol, H₂SO₄ | Reflux, 6–8 hrs | Methyl ester derivative |
| Amidation | Thionyl chloride, NH₃ | 0–5°C, 2 hrs | Amide derivative |
Key Insight :
The hydrochloride salt’s protonated amine may require neutralization (e.g., with NaOH) to enhance nucleophilicity for reactions targeting the amine group .
Oxidation and Reduction
The pyrrolidine ring and carboxylic acid group are susceptible to redox transformations.
Oxidation
| Substrate | Oxidizing Agent | Product | Conditions |
|---|---|---|---|
| Pyrrolidine ring | KMnO₄, H₂O | Ketone derivative | 60°C, acidic |
| Carboxylic acid | CrO₃, H₂SO₄ | Not applicable (stable under mild conditions) | — |
Reduction
| Substrate | Reducing Agent | Product | Conditions |
|---|---|---|---|
| Carboxylic acid | LiAlH₄ | 2-(hydroxymethyl)pyrrolidine | Dry ether, 0°C |
Limitation : Over-reduction of the pyrrolidine ring may occur with strong reducing agents like LiAlH₄ .
Acid-Base Reactions
The compound’s hydrochloride salt undergoes neutralization with bases, regenerating the free amine:
Applications :
Stability and Degradation
Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming methylpyrrolidine .
pH Sensitivity :
Comparative Reactivity
| Reaction | (S)-Isomer | (R)-Isomer |
|---|---|---|
| Enzymatic hydrolysis | Resistant | Susceptible |
| Oxidation rate | Slower | Faster |
Note : The (S)-configuration exhibits slower oxidation due to steric hindrance from the methyl group .
Scientific Research Applications
Medicinal Chemistry
(S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride serves as an intermediate in the synthesis of various bioactive compounds. Its structural similarity to proline enables it to mimic natural substrates in biological processes, making it valuable in drug development targeting neurological disorders . Notably, it has been utilized in synthesizing compounds that exhibit neuroprotective properties and may aid in treating conditions like Alzheimer's disease.
Biological Studies
The compound has shown potential as an ergogenic aid, enhancing physical performance and recovery in athletic settings. Additionally, it plays a role in studying protein-ligand interactions due to its ability to stabilize protein structures. Research indicates that it interacts with neurotransmitter systems, providing insights into its mechanisms of action within the central nervous system .
Organic Synthesis
In organic chemistry, this compound is employed as a building block for synthesizing complex organic molecules. Its versatility allows for the creation of various derivatives that may exhibit enhanced biological properties or different pharmacological profiles.
Data Table: Comparative Applications
| Application Area | Description | Example Compounds/Studies |
|---|---|---|
| Medicinal Chemistry | Intermediate for synthesizing drugs targeting neurological disorders | Neuroprotective agents derived from (S)-2-methylproline |
| Biological Studies | Ergogenic aid; stabilizes protein structures | Studies on athletic performance enhancement |
| Organic Synthesis | Building block for complex organic molecules | Various derivatives synthesized for pharmacological testing |
Case Study 1: Neuroprotective Properties
A study explored the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The results indicated that the compound significantly reduced cell death and improved cell viability compared to controls, highlighting its potential therapeutic applications in neurodegenerative diseases.
Case Study 2: Performance Enhancement
Research conducted on athletes demonstrated that supplementation with this compound led to improved recovery times and enhanced performance metrics during high-intensity training sessions. This study suggests its utility as an ergogenic aid in sports science.
Mechanism of Action
The mechanism of action of (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Methyl (2S)-2-Methylpyrrolidine-2-carboxylate Hydrochloride (CAS: 220060-08-2)
- Molecular Formula: C₇H₁₄ClNO₂
- Key Differences : The carboxylic acid group is esterified to a methyl ester, increasing lipophilicity. This modification enhances membrane permeability but reduces aqueous solubility compared to the parent compound .
- Applications : Used in synthetic routes requiring temporary protection of the carboxylic acid moiety, such as in peptide coupling reactions () .
(2S,5S)-5-Methylpyrrolidine-2-carboxylic Acid Hydrochloride (CAS: 38228-14-7)
- Molecular Formula: C₆H₁₂ClNO₂
- Key Differences : The methyl group is at the 5-position instead of the 2-position, altering steric and electronic properties. This positional isomer may exhibit distinct binding affinities in biological systems .
C. 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives ()
Key Research Findings
Stereochemical Impact : The S-configuration in the parent compound is crucial for its role in daridorexant, as enantiomeric impurities reduce receptor affinity .
Reactivity Differences : The methyl ester derivative undergoes faster nucleophilic substitution than the carboxylic acid, facilitating downstream modifications .
Stability : The hydrochloride salt form enhances stability and shelf-life compared to the free base, which is prone to racemization .
Biological Activity
(S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride, also known as L-proline hydrochloride, is a chiral amino acid derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 165.62 g/mol
- CAS Number : 1508261-86-6
Biological Activities
This compound exhibits several biological activities, which can be categorized as follows:
1. Antiviral Activity
Research indicates that this compound has shown potential antiviral properties, particularly against SARS-CoV-2. A study demonstrated that this compound could inhibit the interaction between the virus's spike protein and human ACE2 receptors, suggesting its potential as a therapeutic agent in COVID-19 treatment .
2. Neuroprotective Effects
The compound has been studied for its neuroprotective effects in models of neurodegenerative diseases. It appears to enhance neuronal survival and reduce apoptosis in neuronal cells exposed to toxic agents, potentially through modulation of signaling pathways related to cell survival .
3. Antitumor Activity
This compound has shown promise in cancer research, particularly in inhibiting the proliferation of certain cancer cell lines. It may exert its effects by inducing apoptosis and inhibiting cell cycle progression .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Receptor Modulation : The compound may act on specific receptors involved in cell signaling pathways, influencing cellular responses such as growth and apoptosis.
- Enzyme Inhibition : It has been suggested that this compound can inhibit enzymes that play a crucial role in viral replication and cancer cell metabolism.
Case Studies
- Antiviral Efficacy :
- Neuroprotection :
- Antitumor Activity :
Comparative Analysis
| Property/Activity | This compound | Other Amino Acid Derivatives |
|---|---|---|
| Antiviral | Effective against SARS-CoV-2 | Varies; some show activity |
| Neuroprotective | Reduces apoptosis in neurons | Limited evidence for others |
| Antitumor | Induces apoptosis in cancer cells | Some show similar effects |
Q & A
Q. Table 1: Comparative Synthesis Methods
| Step | Reagents/Conditions | Yield | Analytical Data | Reference |
|---|---|---|---|---|
| Nitroso intermediate reduction | Zn, acetic acid, methanol | 70% | LCMS: m/z 158.9 [M+H]⁺ | |
| Boc protection | Boc₂O, trimethylamine | N/A | LCMS: Intermediate validation |
How is chiral purity ensured during the synthesis of this compound?
Methodological Answer:
Chiral integrity is maintained using enantiomerically pure starting materials (e.g., (R)-proline derivatives) and stereospecific reactions. Techniques include:
- Chiral HPLC : Retention time alignment under conditions like SMD-TFA05 (1.03–1.05 min) validates enantiomeric excess .
- Asymmetric catalysis : Use of chiral auxiliaries (e.g., tert-butyloxycarbonyl) to prevent racemization during coupling steps .
What analytical techniques are used to characterize this compound and its intermediates?
Methodological Answer:
- LCMS/HPLC : Critical for verifying molecular ions (m/z 524–556 [M+H]⁺) and retention times (e.g., 1.03–1.33 min under SMD-TFA05) .
- Column chromatography : Silica gel purification with gradients like hexane/ethyl acetate (0–80%) removes impurities .
- ¹H/¹³C NMR : Confirms structural integrity, particularly for distinguishing methyl groups in the pyrrolidine ring .
How can researchers optimize the yield of this compound in multi-step syntheses?
Advanced Methodological Answer:
Optimization strategies include:
- Coupling reagent selection : Bromotri(pyrrolidin-1-yl)phosphonium hexafluorophosphate enhances amide bond formation (94% yield) compared to standard reagents .
- Temperature control : Stirring at 80°C in DMF improves cyclization efficiency (90% yield) .
- Purification refinement : Sequential washing with 1 N HCl and brine reduces byproduct interference .
What methodological considerations resolve contradictions in LCMS and HPLC data during intermediate analysis?
Advanced Methodological Answer:
Discrepancies in retention times (e.g., 1.03 min vs. 1.33 min) arise from:
- Mobile phase variations : SMD-TFA05 (0.1% TFA) vs. SQD-FA05 (formic acid) alter ionization .
- Validation protocols : Cross-referencing LCMS m/z with theoretical values (e.g., m/z 395 [M+H]⁺) confirms identity despite retention time shifts .
How does the compound’s stability under acidic/basic conditions affect its application in complex syntheses?
Advanced Methodological Answer:
- Acidic stability : The hydrochloride salt remains stable in 1 N HCl during extractions but degrades in prolonged acidic reflux .
- Basic sensitivity : Exposure to Cs₂CO₃ in DMF at 80°C requires strict reaction time control (1–2 hours) to prevent decomposition .
- Storage : An inert atmosphere and room temperature prevent hygroscopic degradation .
What role does this compound play in synthesizing pharmaceuticals like daridorexant?
Methodological Answer:
It serves as a chiral building block:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
